N-Benzoylserine methyl ester chemical structure and CAS number
N-Benzoylserine methyl ester chemical structure and CAS number
An In-Depth Technical Guide to N-Benzoylserine Methyl Ester
Abstract
This technical guide provides a comprehensive, research-level overview of N-Benzoylserine methyl ester, a key N-acylated amino acid derivative. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical identity, provides a validated synthesis protocol, outlines methods for its structural characterization, and discusses its potential applications in modern research. By integrating established chemical principles with practical methodologies, this guide serves as an authoritative resource for the synthesis, verification, and strategic utilization of N-Benzoylserine methyl ester in complex scientific endeavors.
Core Chemical Identity & Physicochemical Properties
N-Benzoylserine methyl ester belongs to the class of N-acyl amino acid esters, compounds of significant interest in bioorganic chemistry and medicinal research. The structure incorporates a chiral serine backbone, a lipophilic benzoyl group attached to the amine, and a methyl ester masking the carboxylic acid. This unique combination of moieties makes it a valuable chiral building block and a subject of interest for biological screening.
The definitive CAS number for the L-isomer of N-Benzoylserine methyl ester is 24254-61-3 [1]. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 24254-61-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | - |
| Synonyms | N-Benzoyl-L-serine methyl ester, Methyl N-benzoyl-L-serinate | [1] |
| Canonical SMILES | COC(=O)C(CO)NC(=O)C1=CC=CC=C1 | - |
| Appearance | White to off-white solid or crystalline powder (Predicted) | - |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water (Predicted) | - |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Benzoylserine methyl ester is most reliably achieved through the N-acylation of the parent amino acid ester, L-serine methyl ester. The Schotten-Baumann reaction is a classic, robust, and field-proven method for this transformation, offering high yields and straightforward purification.
Mechanistic Rationale (Causality)
The synthesis hinges on the nucleophilic attack of the primary amine of L-serine methyl ester hydrochloride on the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, is critical for two reasons:
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Deprotonation: It neutralizes the hydrochloride salt, liberating the free amine which is the active nucleophile.
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Acid Quenching: It neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
The reaction is typically performed at a low temperature to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride and the product ester.
Visualized Synthesis Workflow
Caption: Workflow for the Schotten-Baumann synthesis of N-Benzoylserine methyl ester.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the N-benzoylation of amino acid esters[2].
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-serine methyl ester hydrochloride (e.g., 5.0 g) in 50 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.
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pH Adjustment: While stirring, slowly add 1N sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches and is maintained at approximately 8-9.
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Acylation: Add benzoyl chloride (e.g., 1.1 equivalents) dropwise to the stirring solution over 30 minutes. Concurrently, add 1N NaOH solution as needed to maintain the pH between 8 and 9. A white precipitate of the product will form.
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Reaction Completion: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2 hours.
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Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove salts.
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Drying: Dry the product under vacuum to yield the crude N-Benzoylserine methyl ester.
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Purification (Self-Validation): For highest purity, recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) or perform flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The purity should be confirmed by NMR and mass spectrometry.
Spectroscopic Characterization
Verifying the chemical structure is the cornerstone of scientific integrity. The following data serve as a reference for the self-validation of synthesized N-Benzoylserine methyl ester. The predicted chemical shifts are based on established values for similar N-acyl amino acid esters[3].
| Spectroscopic Data for N-Benzoylserine Methyl Ester | |
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-7.9 (m, 2H, ortho-Ar-H), δ 7.4-7.6 (m, 3H, meta/para-Ar-H), δ 6.8-7.0 (d, 1H, -NH), δ 4.9-5.0 (m, 1H, α-CH), δ 4.0-4.2 (m, 2H, β-CH₂), δ 3.80 (s, 3H, -OCH₃), δ 2.5-3.0 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~171 ppm (Ester C=O), δ ~168 ppm (Amide C=O), δ ~134 ppm (ipso-Ar-C), δ ~132 ppm (para-Ar-C), δ ~129 ppm (ortho-Ar-C), δ ~127 ppm (meta-Ar-C), δ ~63 ppm (β-CH₂), δ ~56 ppm (α-CH), δ ~53 ppm (-OCH₃) |
| IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch, O-H stretch), ν ~1740 cm⁻¹ (Ester C=O stretch), ν ~1640 cm⁻¹ (Amide I band, C=O stretch), ν ~1540 cm⁻¹ (Amide II band, N-H bend) |
| Mass Spec (ESI+) | [M+H]⁺ = 224.08, [M+Na]⁺ = 246.06 |
Relevance & Applications in Drug Development
While direct biological data for N-Benzoylserine methyl ester is sparse, its structural components suggest significant potential in several areas of research and drug development.
As a Chiral Building Block
Amino acid derivatives are fundamental starting materials for synthesizing complex, biologically active molecules and heterocycles[3]. N-Benzoylserine methyl ester provides a rigid, protected serine scaffold that can be elaborated at the hydroxyl or ester functionalities to build peptide mimics, novel antibiotics, or enzyme inhibitors.
Potential for Biological Activity
The N-benzoyl amino ester motif is a recognized pharmacophore. Research has shown that various N-benzoyl amino acid esters exhibit significant antifungal activity[3][4]. The benzoyl group increases lipophilicity, potentially enhancing cell membrane permeability, while the amino acid core ensures biocompatibility[3]. This makes N-Benzoylserine methyl ester a candidate for screening in antifungal and antimicrobial assays.
Prodrug Strategy
The methyl ester group can act as a prodrug moiety. In drug design, carboxylic acid groups are often esterified to improve pharmacokinetic properties such as absorption and distribution. These esters can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This strategy has been successfully used to reduce the gastrointestinal side effects of NSAIDs by temporarily masking the free carboxylic acid[5]. The methyl group itself is a critical component in drug design, capable of modulating physicochemical and pharmacokinetic properties through conformational and electronic effects[6].
Bioisosteric Replacement
The amide linkage is a cornerstone of peptide chemistry. The entire N-benzoyl serine structure can be incorporated into larger molecules as a bioisostere for other structural units, a common tactic in medicinal chemistry to optimize a lead compound's activity, selectivity, and metabolic stability[7].
Conclusion
N-Benzoylserine methyl ester is more than a simple chemical compound; it is a versatile tool for the modern chemical scientist. With a well-defined structure, a reliable synthetic pathway, and clear methods for characterization, it stands as a valuable chiral intermediate. Its potential applications, derived from the known biological activities of N-acyl amino acids and established principles of drug design, make it a compelling target for further investigation in the fields of organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational, authoritative knowledge required for its effective use in a research setting.
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N-Cbz-L-serine methyl ester | CAS#:1676-81-9 . Chemsrc. [Link]
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Benzoylthiomethylecgonine . Wikipedia. [Link]
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Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . SciELO México. [Link]
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Synthesis of N-Benzoyl-L-valine, methyl ester . PrepChem.com. [Link]
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[Application of methyl in drug design] . PubMed. [Link]
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Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation . PMC - NIH. [Link]
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